molecular formula C13H16ClN3O2S B11491299 5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile

Cat. No.: B11491299
M. Wt: 313.80 g/mol
InChI Key: DYDCFWKYVKWPFU-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, two methyl groups, a piperidin-1-ylsulfonyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at the desired positions on the pyridine ring.

    Attachment of the piperidin-1-ylsulfonyl group: This step involves the reaction of the pyridine derivative with piperidine and a sulfonylating agent under controlled conditions.

    Introduction of the carbonitrile group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Cyclization: Cyclization reactions may require specific catalysts and conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound shares a similar pyridine core structure but lacks the piperidin-1-ylsulfonyl group.

    2,5-Dichloro-4,6-dimethylnicotinonitrile: This compound has a similar chloro and methyl substitution pattern but differs in the position of the carbonitrile group.

Uniqueness

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16ClN3O2S

Molecular Weight

313.80 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-piperidin-1-ylsulfonylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16ClN3O2S/c1-9-11(8-15)13(16-10(2)12(9)14)20(18,19)17-6-4-3-5-7-17/h3-7H2,1-2H3

InChI Key

DYDCFWKYVKWPFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCCCC2)C#N

Origin of Product

United States

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